REACTION_CXSMILES
|
C1(C2(CC[C:16]3[C:21]([O:22][CH3:23])=[CH:20][C:19]([C:24]([CH3:28])([CH3:27])[C:25]#[N:26])=[C:18]([F:29])[CH:17]=3)CC(O)=CC(=O)O2)CCCC1.[Br:30]C1C=CC(C2(C#N)CC2)=C(F)C=1>>[Br:30][C:16]1[C:21]([O:22][CH3:23])=[CH:20][C:19]([C:24]([CH3:28])([CH3:27])[C:25]#[N:26])=[C:18]([F:29])[CH:17]=1
|
Name
|
Example A ( 97 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4-Bromo-2-fluoro-5-methoxy-phenyl)-acetonitrile
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1(OC(C=C(C1)O)=O)CCC1=CC(=C(C=C1OC)C(C#N)(C)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1(CC1)C#N)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1OC)C(C#N)(C)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |